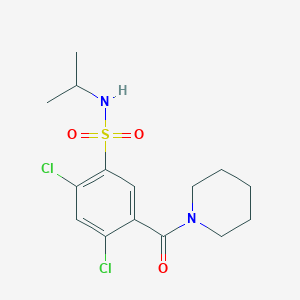![molecular formula C14H12ClN3O3S B4763922 N-(4-acetylphenyl)-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B4763922.png)
N-(4-acetylphenyl)-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarboxamide
Descripción general
Descripción
N-(4-acetylphenyl)-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarboxamide, also known as ACTH, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a hydrazine derivative that has been shown to possess a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of N-(4-acetylphenyl)-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in tumor growth and inflammation. It has also been shown to modulate the immune system by regulating the production of cytokines and other immune cells.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarboxamide has been shown to have a variety of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and immunomodulatory effects. It has also been shown to have an impact on the central nervous system, with some studies suggesting that it may have neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-acetylphenyl)-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarboxamide in lab experiments is its well-established synthesis method and the availability of the compound. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to design experiments that specifically target its effects.
Direcciones Futuras
There are several future directions for research on N-(4-acetylphenyl)-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarboxamide, including further studies on its anti-tumor properties and potential use in cancer therapy. Additionally, research on its neuroprotective properties and potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's is also an area of interest. Finally, further studies on its immunomodulatory effects and potential use in autoimmune diseases may also be warranted.
Conclusion:
In conclusion, N-(4-acetylphenyl)-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarboxamide is a promising compound that has been extensively studied for its potential therapeutic applications. Its anti-tumor, anti-inflammatory, and immunomodulatory effects make it an attractive candidate for further research, and there are several future directions for study that may lead to new therapeutic options for various diseases.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarboxamide has been studied extensively for its potential therapeutic applications in various fields of medicine, including cancer research, neurology, and immunology. It has been shown to have anti-tumor properties, as well as anti-inflammatory and immunomodulatory effects.
Propiedades
IUPAC Name |
1-(4-acetylphenyl)-3-[(5-chlorothiophene-2-carbonyl)amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3S/c1-8(19)9-2-4-10(5-3-9)16-14(21)18-17-13(20)11-6-7-12(15)22-11/h2-7H,1H3,(H,17,20)(H2,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAYFJOFPKGLHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-[(5-chlorothiophen-2-yl)carbonyl]hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N,N-diethyl-3-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B4763839.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B4763840.png)
![N-[3-(diethylamino)propyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B4763842.png)
![N-[4-(aminosulfonyl)benzyl]-2-(2,5-dimethylphenyl)-4-quinolinecarboxamide](/img/structure/B4763851.png)
![4-[4-(dimethylamino)benzylidene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4763855.png)
![5-bromo-2-chloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4763859.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(2-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B4763863.png)
![1-[(2-bromophenoxy)acetyl]pyrrolidine](/img/structure/B4763868.png)
![N-[1-(4-sec-butylphenyl)ethyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4763881.png)

![ethyl 1-[4-(4-methylphenoxy)butanoyl]-4-piperidinecarboxylate](/img/structure/B4763897.png)
![ethyl 2-{[(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4763904.png)

![1-(difluoromethyl)-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4763947.png)